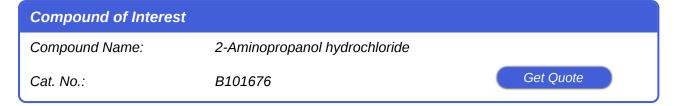


Toxicological Data and Safety Assessment of Amino Alcohols: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety assessment of commonly used amino alcohols. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety evaluation. This document summarizes key toxicological endpoints, details the methodologies of pivotal safety studies, and visualizes the known signaling pathways associated with the toxicity of these compounds.

Toxicological Data Summary

The following tables summarize the quantitative toxicological data for several key amino alcohols, including monoethanolamine (MEA), diethanolamine (DEA), triethanolamine (TEA), aminomethyl propanol (AMP), and aminomethyl propanediol (AMPD). This data is compiled from various sources, including regulatory agency reports and peer-reviewed literature.

Table 1: Acute Toxicity Data for Selected Amino Alcohols



Chemical Name	CASRN	Test Species	Route	LD50 (mg/kg bw)	Toxicity Category
Monoethanol amine (MEA)	141-43-5	Rat	Oral	1089 - 2050	III
Rabbit	Dermal	1000 - 2504	III		
Diethanolami ne (DEA)	111-42-2	Rat	Oral	710 - 2830	III
Rabbit	Dermal	1220 - 12970	III		
Triethanolami ne (TEA)	102-71-6	Rat	Oral	4190 - 9000	IV
Rabbit	Dermal	> 2000	IV		
Aminomethyl Propanol (AMP)	124-68-5	Rat	Oral	2900	IV
Rabbit	Dermal	> 2000	IV		
Aminomethyl Propanediol (AMPD)	5580-66-5	Rat	Oral	4300	IV

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Table 2: Skin and Eye Irritation Data for Selected Amino Alcohols



Chemical Name	Test Species	Skin Irritation	Eye Irritation
Monoethanolamine (MEA)	Rabbit	Corrosive	Severe
Diethanolamine (DEA)	Rabbit	Moderate Irritant	Severe Irritant
Triethanolamine (TEA)	Rabbit	Minimal to Slight Irritant	Mild to Severe Irritant
Aminomethyl Propanol (AMP)	Rabbit	Minimally Irritating	Minimal to Moderate Irritant
Aminomethyl Propanediol (AMPD)	Rabbit	Minimally Irritating	Minimal Irritant

Table 3: Skin Sensitization Data for Selected Amino Alcohols

Chemical Name	Test Species	Test Type	Result
Monoethanolamine (MEA)	Guinea Pig	Maximization Test	Sensitizer
Diethanolamine (DEA)	Guinea Pig	Maximization Test	Not a Sensitizer
Triethanolamine (TEA)	Guinea Pig	Maximization Test	Not a Sensitizer
Aminomethyl Propanol (AMP)	Guinea Pig	Buehler Test	Not a Sensitizer
Aminomethyl Propanediol (AMPD)	Guinea Pig	Buehler Test	Not a Sensitizer

Table 4: Subchronic and Chronic Oral Toxicity Data for Selected Amino Alcohols



Chemical Name	Test Species	Study Duration	NOAEL (mg/kg bw/day)	Target Organs
Monoethanolami ne (MEA)	Rat	90-day	120 (Maternal), 450 (Developmental)	Kidney
Diethanolamine (DEA)	Rat	13-week	< 160 ppm (in drinking water)	Kidney, Liver, Blood, CNS
Triethanolamine (TEA)	Rat	2-year	-	Kidney, Liver

Table 5: Developmental and Reproductive Toxicity Data for Selected Amino Alcohols



Chemical Name	Test Species	Route	Developme ntal NOAEL (mg/kg bw/day)	Reproducti ve NOAEL (mg/kg bw/day)	Key Findings
Monoethanol amine (MEA)	Rat	Gavage	450	-	No effects on reproductive parameters or fetal development at nonmaternally toxic doses.
Diethanolami ne (DEA)	Rat	Dermal	380	-	Development al toxicity only observed at doses causing significant maternal toxicity.
Rabbit	Dermal	350	-	No evidence of development al toxicity.	
Triethanolami ne (TEA)	Rat	Dermal	-	-	No evidence of development al or reproductive toxicity in available studies.



Table 6: Genotoxicity Data for Selected Amino Alcohols

Chemical Name	Ames Test (S. typhimurium)	In Vitro Chromosomal Aberration	In Vivo Micronucleus Test
Monoethanolamine (MEA)	Negative	Weak Positive (Human Lymphocytes)	-
Diethanolamine (DEA)	Negative	Negative (CHO cells)	Negative (Mouse)
Triethanolamine (TEA)	Negative	Negative	-
Aminomethyl Propanol (AMP)	Non-mutagenic	-	-
Aminomethyl Propanediol (AMPD)	Non-mutagenic	-	-

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experimental protocols.

Acute Oral Toxicity (based on OECD Guideline 401)

- Principle: To determine the short-term toxicity of a substance following a single oral dose.
- Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered by gavage in a single dose.
 - Several dose groups are used with a control group receiving the vehicle only.



- Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- A gross necropsy is performed on all animals at the end of the study.
- Evaluation: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Acute Dermal Toxicity (based on OECD Guideline 402)

- Principle: To assess the toxicity of a substance following a single, prolonged dermal application.
- Test Animals: Albino rabbits are the preferred species.
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the animals 24 hours before the test.
 - The test substance is applied to an area of approximately 10% of the total body surface.
 - The application site is covered with a porous gauze dressing for 24 hours.
 - Animals are observed for mortality and signs of toxicity for 14 days.
- Evaluation: The dermal LD50 is determined.

Dermal Irritation/Corrosion (based on OECD Guideline 404)

- Principle: To assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
- Test Animals: Albino rabbits are used.
- Procedure:
 - A small area of the animal's skin is shaved.



- 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.
- The patch is removed after a 4-hour exposure period.
- The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Evaluation: The severity of skin reactions is scored, and the substance is classified based on the nature and reversibility of the observed effects.

Eye Irritation/Corrosion (based on OECD Guideline 405)

- Principle: To determine the potential of a substance to cause eye irritation or corrosion.
- Test Animals: Albino rabbits are the recommended species.
- Procedure:
 - A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye.
 - The other eye serves as a control.
 - The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
- Evaluation: The severity of ocular lesions is scored to classify the irritant/corrosive potential
 of the substance.

Skin Sensitization (based on OECD Guideline 406 - Guinea Pig Maximization Test)

- Principle: To identify substances with the potential to cause allergic contact dermatitis.
- Test Animals: Guinea pigs are used.
- Procedure:



- Induction Phase: The animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application.
- Challenge Phase: After a 10-14 day rest period, the animals are challenged with a topical application of the test substance.
- A control group is treated similarly but without the test substance during the induction phase.
- Evaluation: The skin reactions in the test and control groups are compared after the challenge. A substance is considered a sensitizer if a significantly higher number of test animals show a positive skin reaction.

Subchronic Oral Toxicity (90-Day Study - based on OECD Guideline 408)

- Principle: To evaluate the adverse effects of a substance following repeated oral administration over a 90-day period.
- Test Animals: Rats are the preferred species.
- Procedure:
 - The test substance is administered daily in graduated doses to several groups of animals (usually via gavage or in the diet/drinking water).
 - A control group receives the vehicle only.
 - Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored weekly.
 - Hematology, clinical chemistry, and urinalysis are performed at the end of the study.
 - A full necropsy and histopathological examination of organs and tissues are conducted.
- Evaluation: The No-Observed-Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.



Prenatal Developmental Toxicity (based on OECD Guideline 414)

- Principle: To assess the potential adverse effects of a substance on the pregnant female and the developing embryo and fetus.
- Test Animals: Rats or rabbits are commonly used.
- Procedure:
 - The test substance is administered daily to pregnant females during the period of major organogenesis.
 - Dams are observed for signs of maternal toxicity.
 - Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses.
 - Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Evaluation: The developmental NOAEL is determined. The study assesses effects such as embryolethality, fetal growth retardation, and structural malformations.

Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)

- Principle: To detect gene mutations induced by a chemical. The test uses amino acidrequiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
- Procedure:
 - The bacterial strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix).
 - The bacteria are plated on a minimal medium agar that lacks the required amino acid.
 - After incubation, the number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.



• Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

• Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

Procedure:

- Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation.
- After an appropriate incubation period, the cells are treated with a substance that arrests cell division in metaphase.
- The chromosomes are harvested, stained, and analyzed microscopically for structural abnormalities (e.g., breaks, gaps, exchanges).
- Evaluation: A substance is considered clastogenic if it causes a statistically significant, dosedependent increase in the frequency of cells with chromosomal aberrations.

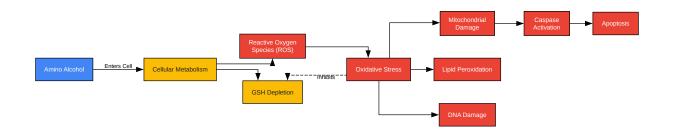
Signaling Pathways and Mechanisms of Toxicity

Understanding the molecular mechanisms underlying the toxicity of amino alcohols is crucial for accurate risk assessment and the development of safer alternatives. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways implicated in amino alcohol-induced toxicity.

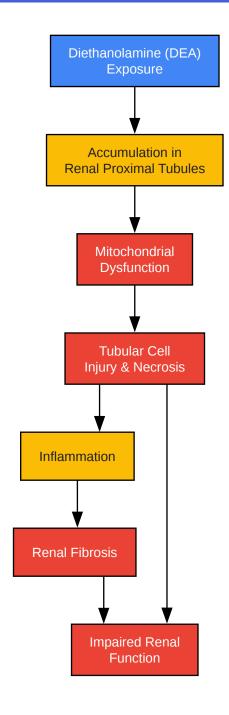
General Cytotoxicity Pathway of Amino Alcohols

This diagram illustrates a generalized pathway for amino alcohol-induced cytotoxicity, which often involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to cellular damage and apoptosis.











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